amine CAS No. 1240590-88-8](/img/structure/B6362497.png)

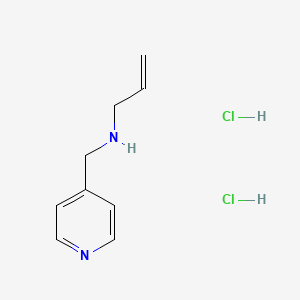

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is a type of chalcone . Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain . They display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .

Molecular Structure Analysis

The molecular structure of the related compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis

The chemical reactivity parameters of the related compound have been studied . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound have been theoretically and experimentally studied and results show good agreement .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

A study on the nonlinear optical properties of novel chalcone derivatives, closely related to the queried compound, utilized techniques like the Z-scan technique and DFT method to explore their potential. The research highlighted the significance of these compounds in optical technologies due to their third-order nonlinear optical properties and optical limiting behavior, suggesting their utility in developing new optical materials (Mathew et al., 2019).

Corrosion Inhibition

Another field of application is in the study of corrosion inhibition. Biphenyl-based chalcone derivatives have been investigated for their ability to inhibit the corrosion of mild steel in acidic media. This research found that certain derivatives show high efficiency in protecting mild steel against corrosion, indicating their potential application in materials protection and maintenance (Baskar et al., 2012).

Supramolecular Aggregation

Research into the polarized molecular-electronic structures and supramolecular aggregation of similar compounds has been conducted. This study provides insight into the intermolecular interactions that these compounds can form, such as hydrogen bonding and π–π stacking, which are crucial for the development of molecular materials with specific properties (Low et al., 2004).

Antioxidant Activity

The antioxidant activity of methoxy- and hydroxyl-substituted aminochalcones was also studied. These compounds showed potential in vitro antioxidant properties, suggesting their application in health sciences, particularly in developing treatments or supplements aimed at combating oxidative stress (Sulpizio et al., 2016).

Crystal Structure and Chemical Analysis

Another area of application involves the synthesis and crystal structure analysis of derivatives. Studies have characterized the structural aspects, including molecular geometry and intermolecular interactions, through crystallography and spectroscopic methods. Such detailed analyses are fundamental in the fields of chemistry and materials science for designing compounds with desired physical and chemical properties (Venkatesan et al., 2016).

These studies showcase the broad scientific interest in the compound “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine” and its derivatives, highlighting their potential applications in developing new materials, understanding chemical properties, and exploring health-related benefits.

Zukünftige Richtungen

Chalcones have attracted much attention for past decades due to their application as marine biofouling preventing agents, fluorescent probes, conductive organic solar cells, and sweetening agents . They are also useful in materials science fields such as nonlinear optics, optoelectronics, electrochemical sensing, Langmuir films, and photoinitiated polymerization .

Wirkmechanismus

Target of Action

The primary target of (E)-N-allyl-3-(2-methoxyphenyl)prop-2-en-1-amine, also known as [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl]amine, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound acts as a selective inhibitor of STAT3 . It binds to the STAT3 protein, preventing its activation and subsequent downstream signaling . This inhibition disrupts the normal functioning of the STAT3 pathway, leading to changes in the transcription of genes regulated by this protein .

Biochemical Pathways

The inhibition of STAT3 affects several biochemical pathways. One of the key pathways influenced is the JAK-STAT signaling pathway . This pathway is involved in processes such as cell growth, differentiation, and immune response . By inhibiting STAT3, the compound disrupts this pathway, potentially leading to reduced inflammation and cell proliferation .

Result of Action

The inhibition of STAT3 by this compound has been shown to have anti-inflammatory effects . In particular, it has been found to ameliorate dopaminergic neurodegeneration and neuroinflammation in a mouse model . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation and cell proliferation, such as rheumatoid arthritis .

Eigenschaften

IUPAC Name |

(E)-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2/h3-9,14H,1,10-11H2,2H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHMLMFQXCNKTO-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CCNCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/CNCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)

![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)

![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)

![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)